2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide
Übersicht
Beschreibung
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as JNJ-54861911, is a novel small molecule inhibitor that targets the beta-secretase enzyme (BACE1) responsible for the production of amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brain of patients with Alzheimer's disease (AD), leading to the formation of amyloid plaques and ultimately causing neurodegeneration.
Wirkmechanismus
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide is a selective inhibitor of BACE1, which is an aspartyl protease that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, this compound reduces the production of Aβ peptides and prevents their accumulation in the brain. This mechanism of action has been validated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of AD. In a study using transgenic mice that develop amyloid plaques, this compound treatment reduced Aβ levels by up to 90% and improved cognitive function. In a study using nonhuman primates, this compound treatment reduced Aβ levels in the cerebrospinal fluid by up to 70%.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high selectivity for BACE1, which reduces the risk of off-target effects. However, this compound also has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has shown promising results in preclinical and clinical studies, but there are still several future directions for research. One direction is to further optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce dosing frequency. Another direction is to evaluate the long-term safety and efficacy of this compound in humans. Additionally, this compound could be used as a tool compound to study the role of BACE1 in other diseases, such as diabetes and cancer. Finally, this compound could be used as a starting point for the development of other BACE1 inhibitors with improved properties.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of AD. Preclinical studies have shown that this compound can reduce Aβ levels in the brain and improve cognitive function in animal models of AD. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans. A phase 1 study showed that this compound was well-tolerated and had a favorable pharmacokinetic profile. A phase 2 study is currently ongoing to evaluate the efficacy of this compound in patients with early AD.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-11H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKAVJBSSPKLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.